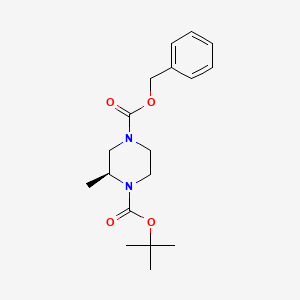

(S)-1-Boc-4-Cbz-2-Methylpiperazine

Description

Significance of Chiral Scaffolds in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, focused on the selective production of one enantiomer of a chiral molecule. This is of paramount importance because the different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov In drug development, for instance, one enantiomer may possess the desired therapeutic effect while the other could be inactive or even cause harmful side effects. nih.gov The use of chiral scaffolds, which are enantiomerically pure molecular frameworks, provides a reliable and efficient strategy to introduce and control stereochemistry during a synthetic sequence. acs.orgtaylorandfrancis.com These scaffolds act as a chiral template, guiding the formation of new stereocenters with a high degree of precision. acs.org The development of single enantiomer drugs is a significant trend in chiral drug discovery, offering the potential for improved safety and efficacy. nih.gov

The Piperazine (B1678402) Moiety as a Privileged Structure in Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govthieme-connect.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide array of biologically active compounds. researchgate.net The unique properties of the piperazine scaffold, including its basicity, solubility, conformational flexibility, and chemical reactivity, contribute to its widespread use in drug design. researchgate.netnih.gov The presence of two nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. researchgate.net Consequently, piperazine derivatives have found applications in various therapeutic areas, including anticancer, antipsychotic, and anti-inflammatory treatments. researchgate.netthieme-connect.com

Positioning of (S)-1-Boc-4-Cbz-2-Methylpiperazine within the Chiral Building Block Landscape

This compound stands as a prominent example of a highly functionalized chiral building block that combines the advantageous features of the piperazine core with defined stereochemistry. The "S" designation indicates a specific three-dimensional arrangement at the chiral center located at the second position of the piperazine ring, which is substituted with a methyl group. The two nitrogen atoms are differentially protected with a tert-butyloxycarbonyl (Boc) group and a carboxybenzyl (Cbz) group. This differential protection is a key feature, as it allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. This strategic design makes this compound a valuable and versatile intermediate in the synthesis of complex chiral molecules, particularly those with pharmaceutical applications. rsc.orgresearchgate.net The preparation of such chiral 2-methylpiperazines is a significant area of research in organic synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFLVDKHKWYORF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662515 | |

| Record name | 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859517-91-2 | |

| Record name | 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Regioselective Chemical Transformations and Derivatization of S 1 Boc 4 Cbz 2 Methylpiperazine

Selective Deprotection of N-Boc and N-Cbz Groups

The presence of both Boc and Cbz protecting groups on the piperazine (B1678402) scaffold provides an opportunity for orthogonal deprotection, a strategy that allows for the sequential removal of one group while the other remains intact. masterorganicchemistry.com This selective deprotection is crucial for the controlled synthesis of asymmetrically substituted piperazine derivatives.

Acid-Mediated Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is known for its lability under acidic conditions. mdpi.comorganic-chemistry.org This property is exploited for its selective removal from (S)-1-Boc-4-Cbz-2-methylpiperazine, leaving the Cbz group unaffected. nih.gov Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. nih.govreddit.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched by the solvent or other nucleophiles present in the reaction mixture. This process generates the free amine at the N1 position, ready for further modification.

Table 1: Reagents for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to room temperature, 30 min - 2 h | nih.govreddit.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Isopropanol | Room temperature | reddit.comjgtps.com |

| p-Toluenesulfonic Acid (p-TSA) | Choline Chloride (Deep Eutectic Solvent) | Room temperature | mdpi.com |

| Iron(III) Chloride (FeCl3) | Dichloromethane (DCM) or Acetonitrile | Room temperature | csic.es |

| Oxalyl Chloride | Methanol | Room temperature, 1-4 h | nih.gov |

| Phosphoric Acid (aqueous) | - | Mild conditions | organic-chemistry.org |

Hydrogenolytic Cbz Deprotection

The benzyloxycarbonyl (Cbz) group is characteristically removed by hydrogenolysis, a reduction reaction that cleaves the carbon-oxygen bond of the benzyl (B1604629) group. total-synthesis.comorganic-chemistry.org This method is orthogonal to the acid-labile Boc group, which is stable under these conditions. reddit.com The most common procedure involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. total-synthesis.comscientificupdate.com Molecular hydrogen (H₂) is frequently used, but transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) can also be effective under milder conditions. reddit.comresearchgate.net The reaction proceeds by the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com

Table 2: Conditions for Hydrogenolytic Cbz Deprotection

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas) | Methanol (MeOH), Ethanol (EtOH) | Room temperature, atmospheric or elevated pressure | total-synthesis.commissouri.edu |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol (MeOH) | Room temperature | researchgate.net |

| Palladium Hydroxide (Pd(OH)₂) | - | Ethanol (EtOH) | - | |

| Sodium Borohydride (NaBH₄) / Pd-C | - | Methanol (MeOH) | Room temperature | researchgate.net |

Differential Cleavage Strategies for Orthogonally Protected Piperazines

The ability to selectively remove either the Boc or Cbz group from this compound is a powerful tool in synthetic chemistry. masterorganicchemistry.com By choosing the appropriate deprotection conditions, chemists can dictate which nitrogen atom of the piperazine ring is available for subsequent reactions. For instance, treatment with acid will yield (S)-4-Cbz-2-methylpiperazine, while hydrogenolysis will produce (S)-1-Boc-2-methylpiperazine. nih.gov This orthogonal protection strategy allows for the stepwise introduction of different substituents at the N1 and N4 positions, leading to the synthesis of a wide array of complex and functionally diverse piperazine derivatives. researchgate.netrsc.org Some synthetic strategies even employ alternative deprotection methods, such as using 2-mercaptoethanol (B42355) for the nucleophilic deprotection of carbamates under milder conditions, which can be beneficial for substrates with sensitive functional groups. scientificupdate.comorganic-chemistry.org

Nucleophilic Substitution and N-Alkylation Reactions

Once one of the protecting groups on this compound has been selectively removed, the newly exposed secondary amine can undergo a variety of nucleophilic substitution reactions, with N-alkylation being a particularly common and important transformation. researchgate.net

Alkylation at the Deprotected Nitrogen

The deprotected nitrogen atom of the piperazine ring acts as a nucleophile and can be alkylated using a range of electrophilic reagents. nih.gov Common alkylating agents include alkyl halides (bromides and iodides), mesylates, and tosylates. nih.govmdpi.com The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine. Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. nih.gov More recently, copper-catalyzed metallaphotoredox methods have emerged as a versatile platform for N-alkylation, even allowing for challenging transformations like direct cyclopropylation. princeton.edu

Table 3: Common N-Alkylation Methods | Alkylation Method | Electrophile/Reagent | Typical Conditions | Reference | |---|---|---|---| | Alkyl Halide Alkylation | Alkyl bromides, iodides | Base (e.g., K₂CO₃, Cs₂CO₃), DMF | Room temperature | nih.gov | | Reductive Amination | Aldehydes, Ketones; Reducing agent (e.g., NaBH(OAc)₃) | - | nih.gov | | Mesylate/Tosylate Alkylation | Alkyl mesylates, tosylates | Base | - | mdpi.com | | Copper Metallaphotoredox | Alkyl bromides, chlorides | Visible light, Copper catalyst | Room temperature | princeton.edu |

Carbonyl Reactivity and Amide/Ester Formation

The core of this compound's utility in synthesis lies in the regioselective deprotection of its nitrogen atoms, followed by reactions involving carbonyl compounds. The N1 nitrogen is protected by a Boc group, which is labile to acidic conditions, while the N4 nitrogen is protected by a Cbz group, which is susceptible to catalytic hydrogenolysis. nih.gov This orthogonality enables chemists to unmask one of the secondary amines selectively, making it available for nucleophilic attack on various electrophilic carbonyl species to form new amide or ester linkages.

Amide Bond Formation via Carboxylic Acid Derivatives

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For this compound, this transformation begins with the selective removal of either the Boc or Cbz group.

Selective Boc Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), selectively cleaves the Boc group, leaving the Cbz group intact. This yields the (S)-4-Cbz-2-methylpiperazinium salt, which can be neutralized to provide the free secondary amine at the N1 position.

Selective Cbz Deprotection: Conversely, catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, removes the Cbz group while the Boc group remains unaffected. nih.gov This process, known as hydrogenolysis, frees the N4 nitrogen for subsequent reactions.

Once one of the nitrogen atoms is deprotected, the resulting monosubstituted piperazine can be coupled with a carboxylic acid to form an amide. This is rarely achieved by direct reaction; instead, the carboxylic acid is typically "activated" to enhance its electrophilicity. Common methods include conversion to an acyl chloride or the use of peptide coupling reagents. researchgate.net For instance, N-Cbz-protected amino acids can be reacted with amines in the presence of agents like methanesulfonyl chloride to yield amides. researchgate.net

The table below summarizes common coupling agents used for amide bond formation with piperazine derivatives.

| Coupling Reagent | Abbreviation | Typical Conditions | Notes |

| Dicyclohexylcarbodiimide | DCC | DCM, 0°C to RT | Forms a dicyclohexylurea (DCU) byproduct that is often insoluble and easily filtered. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCDI | DCM or DMF, with an additive like HOBt | The urea (B33335) byproduct is water-soluble, simplifying workup. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | DMF or DCM, with a base (e.g., DIPEA) | High efficiency, often used in solid-phase peptide synthesis. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DMF or NMP, with a base (e.g., DIPEA) | Very effective for sterically hindered couplings and reduces racemization. nih.gov |

Ester Hydrolysis and Re-esterification

In the context of this compound, "ester hydrolysis" primarily refers to the cleavage of the carbamate (B1207046) esters that constitute the Boc and Cbz protecting groups. muni.cz As detailed previously, these hydrolysis reactions are performed under distinct, non-interfering conditions, which is the basis for their use in regioselective synthesis.

The term "re-esterification" can be interpreted as the subsequent reaction of the deprotected nitrogen with a different chloroformate or acyl donor to install a new group. For example, after removing the Cbz group via hydrogenolysis, the N4 nitrogen could be reacted with a different benzyl chloroformate derivative or another type of chloroformate to introduce a modified carbamate. This strategy is useful for modulating the properties of the final compound or for introducing specific functional handles for further elaboration. nih.gov

The conditions for the selective "hydrolysis" or cleavage of these critical protecting groups are summarized in the table below.

| Protecting Group | Chemical Name | Cleavage (Hydrolysis) Conditions | Notes |

| Boc | tert-Butoxycarbonyl | Mild to strong acid (e.g., TFA, HCl in dioxane) | The byproducts are volatile (isobutylene and CO2), which simplifies purification. |

| Cbz | Carboxybenzyl | Catalytic Hydrogenolysis (H₂, Pd/C) | The reaction is clean, yielding toluene and CO2. nih.govnih.gov It can be inhibited by sulfur-containing compounds. nih.gov |

This ability to selectively deprotect and re-functionalize the piperazine core makes this compound a valuable chiral building block for creating libraries of complex molecules with diverse functionalities. cymitquimica.com

Role of S 1 Boc 4 Cbz 2 Methylpiperazine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The piperazine (B1678402) ring is a prevalent motif in numerous biologically active compounds. nih.gov The chiral nature of (S)-1-Boc-4-Cbz-2-methylpiperazine provides a strategic advantage in the synthesis of complex heterocyclic systems, including polycycles and spatially defined scaffolds.

The synthesis of piperazine-containing polycycles often utilizes the inherent chirality of building blocks like this compound to control the stereochemistry of the final product. researchgate.net The piperazine core can be elaborated through various cyclization strategies, leading to the formation of fused or bridged ring systems. For instance, intramolecular reactions can be employed to construct additional rings onto the piperazine template. The specific substitution pattern and protecting groups of the starting material direct the course of these reactions, enabling the synthesis of diverse polycyclic architectures.

The defined stereochemistry of this compound is instrumental in the creation of spatially defined scaffolds. cymitquimica.com These scaffolds are crucial in medicinal chemistry and materials science for presenting functional groups in a precise three-dimensional arrangement. By selectively removing one of the protecting groups (Boc or Cbz), chemists can introduce different substituents at the N-1 and N-4 positions. This differential functionalization, combined with the fixed stereocenter at C-2, allows for the construction of rigid and well-defined molecular architectures. These scaffolds can serve as templates for peptidomimetics or as ligands for metal catalysts.

Stereochemical Control in Asymmetric Synthesis

The chiral center in this compound plays a critical role in directing the stereochemical outcome of asymmetric reactions. cymitquimica.com This control is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The existing stereocenter in this compound can influence the stereoselectivity of reactions at other positions on the molecule. For example, alkylation or acylation at the unprotected nitrogen can proceed with high enantioselectivity due to the steric hindrance imposed by the methyl group at the C-2 position. This allows for the controlled introduction of side chains with a specific stereochemistry, a key step in the synthesis of many chiral drugs and natural products.

The chiral 2-methylpiperazine (B152721) moiety is a powerful tool for inducing diastereoselectivity in chemical reactions. nih.gov When this chiral auxiliary is attached to a prochiral substrate, it can effectively bias the approach of a reagent from one face of the molecule over the other. This leads to the preferential formation of one diastereomer. For instance, in reductions of ketones or additions to double bonds, the chiral piperazine unit can direct the reaction to produce a specific stereoisomer. The diastereoselectivity of these reactions is often high, and the chiral auxiliary can typically be removed later in the synthetic sequence. researchgate.net

Precursor in Medicinal Chemistry Target Synthesis

This compound is a valuable precursor in the synthesis of various medicinal chemistry targets. mdpi.com The piperazine scaffold is a common feature in many approved drugs, and the ability to introduce chirality and diverse substituents makes this building block particularly useful. nih.gov By selectively deprotecting and functionalizing the nitrogen atoms, medicinal chemists can readily synthesize libraries of compounds for screening against biological targets. The methyl group at the C-2 position can also play a role in modulating the pharmacological properties of the final molecule, such as binding affinity and metabolic stability.

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| This compound | 160356-94-3 | C18H26N2O4 | Chiral building block |

| (S)-4-N-Boc-2-methylpiperazine | 147081-29-6 | C10H20N2O2 | Intermediate |

| 1-Cbz-4-Boc-2-(S)-methylpiperazine | Not Available | C18H26N2O4 | Alternative name |

| (S)-1-Boc-3-methylpiperazine | 147081-29-6 | C10H20N2O2 | Isomer |

| 1-BOC-4-CBZ-2-(Hydroxymethyl)piperazine | 557056-07-2 | C18H26N2O5 | Derivative |

Intermediates for Kinase Inhibitors and Protease Targets

The piperazine moiety is a common feature in a multitude of kinase inhibitors, where it often serves as a key linker or solvent-exposed moiety that can be modified to fine-tune physicochemical properties and target engagement. While direct public-domain research explicitly detailing the use of this compound in the synthesis of specific, named kinase or protease inhibitors is limited, its structural motifs are highly relevant to this field. The strategic placement of the methyl group provides a stereochemical handle that can influence binding orientation within an enzyme's active site, potentially enhancing potency and selectivity. The differentially protected nitrogens are ideal for introducing the pharmacophoric elements necessary for inhibiting these enzyme classes. For instance, following selective deprotection, one nitrogen can be coupled to a hinge-binding motif, while the other can be functionalized to interact with other regions of the ATP-binding pocket or allosteric sites.

Scaffolds for Neurotransmitter Receptor Modulators

Piperazine-containing compounds have a long and successful history in neuroscience, forming the core of numerous drugs that modulate the activity of neurotransmitter receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The synthesis of novel 1,4-disubstituted 2-methylpiperazine derivatives has been reported as a strategy to develop new 5-HT(1A) receptor ligands. The (S)-configuration of the methyl group in this compound can be crucial for achieving the desired stereospecific interactions with the chiral environment of these receptors. The Boc and Cbz groups facilitate the sequential attachment of aryl or other heterocyclic moieties that are often required for high-affinity binding to these G-protein coupled receptors (GPCRs). This controlled, stepwise synthesis allows for the systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile as a neurotransmitter receptor modulator.

Derivatives for Enzyme Inhibition Studies

Beyond kinases and proteases, the this compound scaffold is valuable for creating derivatives aimed at a broader range of enzyme targets. The inherent structural features of this building block allow for its incorporation into diverse molecular frameworks to probe enzyme active sites. The piperazine ring can act as a rigid spacer or a basic center to anchor a molecule within a binding pocket, while the chiral methyl group can explore specific hydrophobic sub-pockets. The ability to selectively deprotect and modify the two nitrogen atoms is paramount in generating libraries of related compounds for enzyme inhibition screening. This approach enables medicinal chemists to systematically alter substituents to identify key interactions that lead to potent and selective enzyme inhibition, a foundational activity in modern drug discovery.

Theoretical and Computational Investigations of S 1 Boc 4 Cbz 2 Methylpiperazine and Analogous Protected Piperazines

Conformational Analysis and Stereochemical Stability

The three-dimensional structure of piperazine (B1678402) derivatives is a key determinant of their chemical and biological properties. The piperazine ring typically adopts a chair conformation, but the presence of bulky substituents can lead to other low-energy conformations.

The piperazine ring in (S)-1-Boc-4-Cbz-2-methylpiperazine can exist in various conformations, primarily dictated by the orientation of the substituents on the nitrogen and carbon atoms. The chair conformation is generally the most stable for the piperazine ring itself. However, the presence of a methyl group at the C2 position and two different bulky carbamate (B1207046) protecting groups (Boc and Cbz) at the N1 and N4 positions introduces significant steric and electronic complexity.

Computational studies on analogous 2-methyl-substituted piperazines have revealed that a twist-boat conformation may be preferred over the classic chair conformation. nih.gov This preference arises from the avoidance of allylic strain (A1,3 strain) between the methyl group and the adjacent carbamate group in a chair conformation. In such a conformation, an equatorial methyl group would experience significant steric repulsion with the substituent on the nitrogen atom.

The energy landscape of this compound is expected to be complex, with multiple local minima corresponding to different chair and twist-boat conformations, as well as various rotamers of the Boc and Cbz groups. The relative energies of these conformers determine the conformational population at a given temperature. Quantum mechanical calculations are essential to accurately map this energy landscape and identify the most stable conformers.

Data Table: Predicted Low-Energy Conformers of Substituted Piperazines

| Conformer | Dihedral Angle (N1-C2-C3-N4) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Chair (axial Me) | ~55° | 0.0 (reference) | Methyl group in a less sterically hindered position. |

| Chair (equatorial Me) | ~ -55° | Higher | Potential A1,3 strain with N1-Boc group. |

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used in organic synthesis to protect amine functionalities. organic-chemistry.orgtotal-synthesis.comstudysmarter.co.uk Their steric bulk and electronic properties significantly influence the conformational preferences of the piperazine ring.

In 1-acyl-2-substituted piperazines, a general preference for the axial conformation of the C2 substituent has been observed. nih.gov This preference can be further stabilized by intramolecular interactions, such as hydrogen bonding, if suitable functional groups are present. For this compound, the conformational equilibrium will be a balance between minimizing the steric clash of the methyl group and the bulky protecting groups.

Data Table: Steric and Electronic Parameters of Protecting Groups

| Protecting Group | van der Waals Volume (ų) | Dipole Moment (Debye) | Conformational Influence |

|---|---|---|---|

| Boc | ~100 | ~2.5 | High steric hindrance, favors specific rotamers. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. raco.catresearchgate.net These methods can be used to determine the structures of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway.

For a molecule like this compound, several reactions are of interest, including N-alkylation, deprotection of either the Boc or Cbz group, and reactions at the 2-methyl position. DFT calculations can help to understand the regioselectivity and stereoselectivity of these reactions.

For example, in a deprotection reaction, DFT can be used to model the reaction pathway for the cleavage of the Boc group under acidic conditions versus the hydrogenolysis of the Cbz group. The calculated activation energies for these competing pathways can predict which protecting group can be selectively removed. organic-chemistry.org

Molecular Modeling for Understanding Stereoselectivity

Molecular modeling techniques are invaluable for understanding and predicting the stereochemical outcome of reactions. nih.gov For the synthesis of chiral piperazine derivatives, controlling the stereochemistry is often a significant challenge.

In the context of this compound, molecular modeling can be used to rationalize the stereoselectivity of its synthesis. For instance, in the alkylation of a pre-existing piperazine scaffold, the approach of the electrophile can be modeled to determine the most likely face of attack, leading to the observed stereoisomer.

Computational studies on similar systems, such as the diastereoselective methylation of a 2-oxopiperazine precursor, have shown that the stereochemical outcome can be accurately predicted by modeling the transition states of the reaction. nih.gov These models can take into account the steric hindrance from the protecting groups and other substituents, guiding the design of more selective synthetic routes.

Prediction of Synthetic Accessibility and Reactivity Profiles

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized from readily available starting materials. researchgate.netd-nb.infonih.gov Computational methods have been developed to predict synthetic accessibility based on the structural complexity of the molecule and the prevalence of its substructures in known chemical databases.

The synthetic accessibility score (SAscore) is a commonly used metric, with a lower score indicating a more easily synthesizable molecule. nih.gov For this compound, the SAscore would take into account the presence of the chiral center, the two different protecting groups, and the piperazine core.

Data Table: Factors Influencing Predicted Synthetic Accessibility

| Feature | Contribution to Complexity | Impact on SAscore | Rationale |

|---|---|---|---|

| Chiral Center | Increases | Higher | Stereoselective synthesis is often more challenging. |

| Multiple Protecting Groups | Increases | Higher | Requires additional protection/deprotection steps. |

| Piperazine Core | Moderate | Moderate | A common scaffold, but functionalization can be complex. |

The reactivity profile of this compound can also be predicted using computational methods. By calculating properties such as electrostatic potential surfaces and frontier molecular orbital energies (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This information can guide the choice of reagents and reaction conditions for further synthetic transformations.

Analytical Methodologies for Stereochemical and Structural Characterization in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit vastly different biological activities. Chiral chromatography is the benchmark technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the chiral separation of piperazine (B1678402) derivatives and other pharmaceuticals. semanticscholar.orgnih.gov The separation can be achieved through two primary strategies:

Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of racemic mixtures and are a popular choice for separating molecules with multiple functional groups. nih.govwindows.net For piperazine-containing compounds, columns like Chiralpak are often employed, where optimization of the mobile phase—consisting of solvents like hexane/isopropanol or acetonitrile/water and often containing additives—is crucial to achieve baseline separation. rsc.org

Indirect Methods: This technique involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column.

Gas Chromatography (GC) can also be used for enantiomeric purity assessment. Similar to HPLC, this is typically performed using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which forms transient, diastereomeric complexes with the enantiomers, allowing for their separation. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for a Piperazine Derivative

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Acetonitrile / Water / Ammonia Solution (90:10:0.1, v/v/v) rsc.org |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (S) and (R) enantiomers with distinct retention times. |

Advanced Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Confirmation

While chromatography confirms purity, spectroscopic methods are required to verify the molecule's covalent structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all structural components of (S)-1-Boc-4-Cbz-2-methylpiperazine.

¹H NMR provides information on the number and environment of protons. The spectrum would be expected to show distinct signals for the protons of the tert-butyl group (Boc), the benzyl (B1604629) group (Cbz), the methyl group, and the piperazine ring.

¹³C NMR provides information on the carbon skeleton of the molecule.

Conformational Dynamics: N-acylated piperazines, including those with Boc and Cbz groups, exhibit complex conformational behavior in solution. nih.gov This is due to restricted rotation around the N-C=O amide bonds and the interconversion of the piperazine ring's chair conformations. rsc.orgbeilstein-journals.org This dynamic behavior can result in broadened signals or the appearance of multiple sets of signals (rotamers) in the NMR spectrum at room temperature. nih.govbeilstein-journals.org Temperature-dependent NMR studies can be performed to investigate these dynamics and calculate the energy barriers for rotation and ring inversion. beilstein-journals.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Structural Unit | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Boc Group (C(CH₃)₃) | ~1.4 | ~28.5 |

| Boc Group (C(CH₃)₃) | - | ~80.0 |

| Cbz Group (CH₂Ph) | ~5.1 | ~67.0 |

| Cbz Group (CH₂Ph) | ~7.3 | ~127-136 |

| Piperazine Ring (CH₂) | ~2.5-4.5 (complex multiplets) | ~40-55 |

| Methyl Group (CH₃) | ~1.2 (doublet) | ~15-20 |

| Carbonyls (C=O) | - | ~155 (Boc), ~156 (Cbz) |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and confirm its elemental composition. When coupled with liquid chromatography (LC-MS), it provides a powerful combination of separation and detection. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, providing strong evidence for its molecular formula.

Table 3: Molecular Identity and Mass Spectrometry Data

| Attribute | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₈H₂₆N₂O₄ scbt.com |

| Molecular Weight | 334.41 g/mol scbt.com |

| Expected HRMS (ESI+) | m/z for [M+H]⁺: 335.1965 |

X-ray Crystallography for Absolute Configuration Determination

While the "(S)" designation in the name defines the intended stereochemistry, it must be experimentally verified. X-ray crystallography is the gold-standard technique for the unambiguous determination of a molecule's absolute configuration in the solid state. mdpi.com

This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. This analysis not only confirms the covalent structure but also definitively establishes the absolute stereochemistry at the chiral center (C2). rsc.org

Successful application of this method is contingent upon the ability to grow a high-quality single crystal, which can be a significant challenge. When successful, the data obtained provide incontrovertible proof of the compound's structure and stereochemistry. nih.gov The resulting crystal structure also reveals detailed conformational information, such as the piperazine ring's preferred conformation (typically a chair) and the relative orientations of the bulky substituent groups in the solid state. rsc.org

Table 4: Information Gained from X-ray Crystallography

| Parameter Determined | Significance |

| 3D Atomic Coordinates | Provides a complete three-dimensional structure of the molecule. |

| Bond Lengths & Angles | Confirms the covalent connectivity and geometry. |

| Absolute Configuration | Unambiguously confirms the (S) or (R) configuration at the chiral center. mdpi.com |

| Solid-State Conformation | Reveals the conformation of the piperazine ring and substituent groups. rsc.org |

| Intermolecular Interactions | Shows how molecules are packed in the crystal lattice (e.g., hydrogen bonding). |

Emerging Trends and Future Perspectives in Chiral 2 Methylpiperazine Chemistry

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability has driven significant research into more environmentally friendly methods for synthesizing chiral piperazines. Traditional multi-step syntheses, often characterized by the use of hazardous reagents, stoichiometric protecting groups, and large volumes of organic solvents, are gradually being replaced by greener alternatives. nih.govchemicalbook.com These modern approaches prioritize atom economy, energy efficiency, and the reduction of chemical waste.

Key developments in greener synthetic routes include:

One-Pot Reactions: Simplified one-pot, one-step procedures are being developed to reduce the number of synthetic steps, minimize waste, and avoid the need for protecting groups. nih.gov

Heterogeneous Catalysis: The use of metal ions supported on reusable polymeric resins allows for easy separation of the catalyst from the reaction mixture, shortening reaction times and enabling catalyst recycling. nih.gov

Bio-Based Starting Materials: There is a growing trend in utilizing renewable chiral compounds, such as levoglucosenone (B1675106) derived from cellulose (B213188), as starting materials for chemo-enzymatic synthesis pathways. mdpi.com This approach reduces reliance on petrochemical feedstocks.

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and green alternative to classical methods. nsf.gov The use of organic photocatalysts can replace potentially toxic heavy metal catalysts and allows reactions to proceed under ambient conditions. mdpi.commdpi.com

Alternative Solvents: The replacement of hazardous solvents with aqueous media or even using reagents like piperazine (B1678402) as the solvent itself contributes to a more ecofriendly process. acs.orgorganic-chemistry.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Piperazines

| Feature | Traditional Synthetic Routes | Emerging Greener Routes |

|---|---|---|

| Starting Materials | Often petroleum-derived | Increasing use of bio-based, renewable feedstocks mdpi.com |

| Methodology | Multi-step procedures with protecting groups nih.gov | One-pot reactions, catalytic cycles, flow chemistry nih.govmdpi.com |

| Catalysts | Stoichiometric reagents, toxic heavy metals mdpi.com | Reusable heterogeneous catalysts, organic photocatalysts nih.govnsf.gov |

| Solvents | Large volumes of chlorinated or other hazardous solvents | Aqueous media, greener solvents (e.g., ethanol), solvent-free conditions acs.orgorganic-chemistry.org |

| Waste Generation | High, due to multiple steps and by-products | Minimized through atom-economical reactions and catalyst recycling acs.org |

| Energy Consumption | Often requires high temperatures and prolonged reaction times | Milder conditions (e.g., visible light), significantly reduced reaction times nsf.govmdpi.com |

Integration into Automated Synthesis Platforms

The demand for large libraries of diverse compounds for high-throughput screening in drug discovery has accelerated the integration of chiral piperazine synthesis into automated platforms. youtube.com Flow chemistry, in particular, has emerged as a transformative technology in this domain. mdpi.com By conducting reactions in a continuously flowing stream rather than in a flask, flow reactors offer superior control over reaction parameters, enhanced safety, and seamless scalability. mdpi.comyoutube.com

The integration of (S)-1-Boc-4-Cbz-2-methylpiperazine synthesis and its analogs into these platforms offers several advantages:

Accelerated Library Generation: Automated flow systems enable the rapid synthesis of numerous derivatives by systematically varying reagents and conditions, significantly shortening hit-to-lead times in drug discovery. youtube.com

Enhanced Process Control: Flow reactors allow for precise control over temperature, pressure, reaction time, and mixing, leading to higher reproducibility and yields. youtube.com

Improved Safety: The small internal volume of flow reactors allows for the safe handling of hazardous reagents and highly exothermic reactions, which can be problematic in large-scale batch synthesis. mdpi.com

Scalability: Processes developed on a lab-scale flow system can be readily scaled up for larger quantity production by simply running the system for a longer duration or by using a larger reactor, bypassing the complex challenges of batch scale-up. mdpi.comnih.gov

Photoredox catalysis under continuous flow conditions is a prime example of this synergy, offering a simplified, scalable, and efficient method for C-H functionalization of piperazines. nsf.govmdpi.com This approach has been successfully optimized for flow chemistry in the synthesis of complex pharmaceutical agents containing the piperazine moiety. mdpi.com

Table 2: Advantages of Automated Flow Synthesis for Chiral Piperazines

| Advantage | Description |

|---|---|

| High-Throughput Synthesis | Enables the rapid and efficient generation of large libraries of piperazine derivatives for screening. youtube.com |

| Precise Parameter Control | Software-controlled pumps and reactors allow for exact management of temperature, pressure, and residence time, improving consistency. youtube.com |

| Rapid Reaction Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal pathway for a new derivative. |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. mdpi.com |

| Efficient Scalability | Transition from laboratory-scale to industrial-scale production is streamlined. nih.gov |

| Telescoped Synthesis | Multiple reaction steps can be performed sequentially in a continuous flow without isolating intermediates, saving time and resources. mdpi.com |

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the chiral piperazine core is crucial for modulating its pharmacological properties. While traditional methods focused on modifications at the nitrogen atoms, recent efforts have targeted the carbon skeleton of the piperazine ring to access novel chemical space.

A key emerging strategy is direct C-H functionalization , which allows for the introduction of substituents onto the carbon atoms of the piperazine ring without pre-functionalization. nsf.gov This approach offers a more atom-economical and efficient route to novel derivatives. mdpi.com Methods like rhodium-catalyzed C-H insertions and photoredox catalysis enable the site-selective introduction of aryl, alkyl, and other functional groups. mdpi.comnih.govnih.gov The choice of catalyst and protecting groups on the nitrogen atoms can direct the functionalization to specific positions (e.g., C2, C3, or C4) on the heterocyclic ring. nih.govnih.gov

Other novel derivatization strategies include:

Coupling Reactions: Strategic coupling reactions, often following the removal of one of the protecting groups (Boc or Cbz), allow for the attachment of diverse molecular fragments. This is used to create compounds with specific activities, such as dual receptor affinity. chemicalbook.com

Development of Chiral Derivatizing Reagents: Functionalized chiral piperazines are themselves being used as reagents to react with other molecules, for instance, in the high-performance liquid chromatographic analysis of other chiral compounds. researchgate.net

Synthesis of Second-Generation Analogs: A core piperazine structure can be systematically reacted with a variety of intermediates to generate "second-generation" derivatives with enhanced properties, such as improved efficacy or a better safety profile. nih.gov

Table 3: Modern Derivatization Strategies for the Piperazine Scaffold

| Strategy | Description | Resulting Functionality |

|---|---|---|

| Direct C-H Functionalization | Introduction of substituents directly onto the ring's carbon atoms via methods like photoredox or transition-metal catalysis. nsf.govmdpi.com | Access to previously inaccessible C-substituted analogs, enabling fine-tuning of steric and electronic properties. |

| Site-Selective Functionalization | Using specific catalysts and protecting groups to control the position of new substituents on the piperidine (B6355638)/piperazine ring (C2, C3, C4). nih.govnih.gov | Generation of specific positional isomers to probe structure-activity relationships. |

| Nucleophilic Acyl Substitution | Reaction at a deprotected nitrogen atom with reagents like substituted benzoyl chlorides. unipa.it | Introduction of amide functionalities, often used to connect to other pharmacophores. |

| Reductive Amination | Reaction of a secondary amine on the piperazine ring with aldehydes or ketones. chemicalbook.com | Formation of new C-N bonds to append a wide variety of substituents. |

Computational Design of Next-Generation Chiral Scaffolds

In parallel with synthetic advancements, computational chemistry has become an indispensable tool for the rational design of next-generation chiral scaffolds based on the 2-methylpiperazine (B152721) core. mdpi.comnih.govresearchgate.net These in silico methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the structural or physicochemical properties of piperazine derivatives with their biological activity. mdpi.comnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

Molecular Docking: This technique simulates the binding of a piperazine derivative into the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov It helps to predict binding affinity and understand the key interactions that drive biological activity. unipa.it

Virtual Screening: Large compound databases can be computationally screened against a target protein to identify potential "hit" molecules that contain the piperazine scaffold. nih.gov This is a powerful method for initial lead discovery.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. unipa.it

Analog Series-Based (ASB) Scaffolds: This is a computational concept for systematically extracting and generalizing core structures from series of known active compounds to create a knowledge base for the design of new molecular scaffolds. nih.govresearchgate.net

These computational tools provide a roadmap for designing novel chiral piperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles, guiding synthetic efforts toward the most promising candidates. unipa.itnih.gov

Table 4: Application of Computational Methods in Piperazine Scaffold Design

| Computational Technique | Application in Drug Design |

|---|---|

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential piperazine-based hits for a specific biological target. nih.gov |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a piperazine derivative within a target's active site. unipa.itnih.gov |

| QSAR Modeling | Establishes a correlation between molecular descriptors (e.g., electronic, steric properties) and biological activity to predict the potency of new designs. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the drug-target complex to assess the stability of the interaction over time. unipa.it |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to filter out candidates with poor drug-like properties early on. unipa.it |

Q & A

Q. What are the common synthetic routes for (S)-1-Boc-4-Cbz-2-Methylpiperazine, and how are key intermediates purified?

The synthesis typically involves multi-step protection/deprotection strategies. A representative route includes:

Chiral induction : Use of (S)-2-methylpiperazine as a starting material, where the stereochemistry is preserved via chiral auxiliaries or asymmetric catalysis .

Protection steps : Sequential introduction of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups under anhydrous conditions. For example, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with n-BuLi as a base, followed by Cbz protection via benzyl chloroformate .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional group integrity (e.g., Boc and Cbz peaks at ~1.4 ppm and ~5.1 ppm, respectively) .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry (e.g., [M+H]⁺ at m/z 375.3) to assess purity and detect trace impurities .

- Chiral chromatography : To verify enantiomeric excess (>99% for pharmaceutical-grade intermediates) .

Q. What are the key physicochemical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 375.48 g/mol | |

| Melting Point | 43–47°C | |

| Solubility | Soluble in THF, DCM; moderate in MeOH | |

| Stability | Stable at −20°C (desiccated) |

Q. In which research domains is this compound primarily used?

- Medicinal Chemistry : As a chiral building block for antipsychotics and kinase inhibitors due to its piperazine core .

- Chemical Biology : To study enzyme-substrate interactions via its orthogonal protecting groups (Boc/Cbz) .

Advanced Research Questions

Q. How is stereochemical integrity maintained during scale-up synthesis?

- Temperature control : Reactions are conducted at −78°C to prevent racemization during Boc/Cbz introductions .

- Catalytic asymmetric synthesis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantioselectivity .

- In-line monitoring : Real-time FTIR or Raman spectroscopy to detect stereochemical deviations in pilot-scale reactors .

Q. What strategies mitigate solubility challenges in coupling reactions?

- Co-solvent systems : THF/DMF (4:1) improves solubility during peptide-bond formations .

- Microwave-assisted synthesis : Enhances reaction rates in low-solubility conditions (e.g., 80°C, 150 W) .

- Salt formation : Hydrochloride salts improve aqueous solubility for biological assays .

Q. How do conflicting NMR and X-ray crystallography data arise, and how are they resolved?

- Dynamic effects : Rotameric equilibria of the Cbz group can cause NMR peak splitting, whereas X-ray provides static snapshots. MD simulations (e.g., AMBER) reconcile discrepancies .

- Crystallization artifacts : Polymorphism may lead to divergent X-ray structures. Differential scanning calorimetry (DSC) identifies stable forms .

Q. What mechanistic insights explain its role in kinase inhibition?

- Binding mode : The piperazine nitrogen forms hydrogen bonds with ATP-binding site residues (e.g., Glu91 in PKA), as shown in molecular docking studies .

- Structure-activity relationship (SAR) : Methyl substitution at C2 enhances selectivity for PI3Kδ over PI3Kγ (IC₅₀ = 0.2 µM vs. 1.8 µM) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.